REACTION_CXSMILES
|
[C:1]([N:8]1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=[S:2].NC1[C:18]([Cl:19])=[CH:17][S:16]C=1>C1COCC1>[Cl:19][C:18]1[C:12]([N:8]=[C:1]=[S:2])=[CH:11][S:16][CH:17]=1
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC1=CSC=C1Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solid is distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ethyl acetate
|
Type
|
ADDITION
|
Details
|
the organic phase is treated twice with water in a separating funnel
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
the solvent is again distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This gives 4-chloro-3-thienyl isothiocyanate as a dark oil which is then reacted further without further purification steps
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |